Methyl 2-trifluoromethanesulfinylacetate

Description

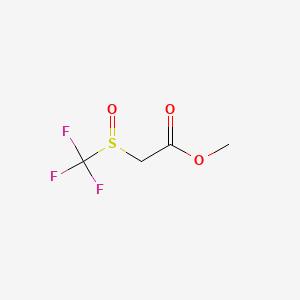

Methyl 2-trifluoromethanesulfinylacetate (C₄H₅F₃O₃S, molecular weight ~190.07) is an organosulfur compound featuring a sulfinyl (S=O) group and a methyl ester moiety.

Properties

Molecular Formula |

C4H5F3O3S |

|---|---|

Molecular Weight |

190.14 g/mol |

IUPAC Name |

methyl 2-(trifluoromethylsulfinyl)acetate |

InChI |

InChI=1S/C4H5F3O3S/c1-10-3(8)2-11(9)4(5,6)7/h2H2,1H3 |

InChI Key |

VLXAYGDYBJKMTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-trifluoromethanesulfinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-trifluoromethanesulfinylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions typically yield the corresponding sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-trifluoromethanesulfinylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.

Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated motifs for enhanced bioactivity.

Industry: The compound is employed in the production of agrochemicals and specialty polymers, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which methyl 2-trifluoromethanesulfinylacetate exerts its effects is primarily through its ability to act as an electrophile. The trifluoromethanesulfinyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfinyl group into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Methyl 2-trifluoromethanesulfinylacetate and structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Reactivity: The sulfinyl group in the target compound distinguishes it from sulfonates (e.g., ) and thioethers (e.g., ). Sulfinyl groups are polar and chiral, making them useful in asymmetric synthesis, whereas sulfonates are superior leaving groups in substitution reactions . Ester moieties in all compounds render them susceptible to hydrolysis, but the electron-withdrawing CF₃ group in the target compound may slow hydrolysis compared to non-fluorinated analogs .

Substituent Effects :

- Trifluoromethyl groups enhance lipophilicity and metabolic stability, a trait exploited in agrochemicals like Triflusulfuron and Trifloxystrobin . The target compound’s CF₃ group likely confers similar advantages.

- Aromatic vs. Aliphatic Substituents : Aryl sulfonates () are bulkier and less flexible than the aliphatic acetoxy group in the target compound, affecting their reactivity in sterically demanding reactions.

Applications: Sulfonates () are widely used as reagents in cross-coupling reactions due to their stability and leaving-group ability. Sulfanyl esters () serve as intermediates in thioether synthesis, whereas the target’s sulfinyl group may expand utility in oxidation-sensitive reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.